Cas no 3940-75-8 (3,4,5-Trimethoxy-N-phenylbenzamide)

3,4,5-Trimethoxy-N-phenylbenzamide 化学的及び物理的性質
名前と識別子
-
- 3,4,5-Trimethoxy-N-phenylbenzamide
- Benzamide,3,4,5-trimethoxy-N-phenyl-
- 3,4,5-TRIMETHOXYBENZANILIDE
- 3,4,5-Trimethoxy-benzoesaeure-anilid
- 3,4,5-trimethoxy-benzoic acid anilide
- 3.4.5-Trimethoxybenzanilid
- AC1L76AR
- AC1Q47LY
- AH-034
- NSC201851
- Oprea1_446561
- SureCN707585
- Trimethylaethergallussaeure-anilid
- AH-034/07291056
- BRD-K27616122-001-01-8
- MFCD00032180
- NSC-201851
- Z27782723
- PCAHHUDNCNWNIG-UHFFFAOYSA-N
- 3,4,5-Trimethoxy-benzoyl-anilin
- AM803834
- AKOS001031853
- 3940-75-8
- 3,4,5-trimethoxy-N-phenylbenzamide (5)
- AB00710170-01
- EU-0051018
- BDBM202559
- DTXSID10308064
- SCHEMBL707585
- DS-009760
- STK731713
-
- MDL: MFCD00032180
- インチ: InChI=1S/C16H17NO4/c1-19-13-9-11(10-14(20-2)15(13)21-3)16(18)17-12-7-5-4-6-8-12/h4-10H,1-3H3,(H,17,18)
- InChIKey: PCAHHUDNCNWNIG-UHFFFAOYSA-N
- SMILES: COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2
計算された属性
- 精确分子量: 287.11581
- 同位素质量: 287.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 21
- 回転可能化学結合数: 6
- 複雑さ: 316
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.7
- トポロジー分子極性表面積: 56.8Ų
じっけんとくせい
- PSA: 56.79
- LogP: 3.03770
3,4,5-Trimethoxy-N-phenylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A019112913-1g |
3,4,5-Trimethoxy-N-phenylbenzamide |
3940-75-8 | 95% | 1g |
$554.40 | 2023-09-02 | |
Aaron | AR00D0RD-500mg |
3,4,5-TRIMETHOXYBENZANILIDE |
3940-75-8 | 95% | 500mg |
$360.00 | 2023-12-15 | |
Aaron | AR00D0RD-1g |
3,4,5-TRIMETHOXYBENZANILIDE |
3940-75-8 | 95% | 1g |
$510.00 | 2023-12-15 | |
abcr | AB592490-1g |
3,4,5-Trimethoxy-N-phenylbenzamide; . |
3940-75-8 | 1g |
€855.50 | 2024-07-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735129-1g |
3,4,5-Trimethoxy-n-phenylbenzamide |
3940-75-8 | 98% | 1g |
¥3900.00 | 2024-05-15 | |
Alichem | A019112913-5g |
3,4,5-Trimethoxy-N-phenylbenzamide |
3940-75-8 | 95% | 5g |
$1046.36 | 2023-09-02 | |
1PlusChem | 1P00D0J1-100mg |
3,4,5-TRIMETHOXYBENZANILIDE |
3940-75-8 | 95% | 100mg |
$158.00 | 2024-05-03 | |
1PlusChem | 1P00D0J1-250mg |
3,4,5-TRIMETHOXYBENZANILIDE |
3940-75-8 | 95% | 250mg |
$240.00 | 2024-05-03 | |
Aaron | AR00D0RD-100mg |
3,4,5-TRIMETHOXYBENZANILIDE |
3940-75-8 | 95% | 100mg |
$164.00 | 2023-12-15 | |
Aaron | AR00D0RD-250mg |
3,4,5-TRIMETHOXYBENZANILIDE |
3940-75-8 | 95% | 250mg |
$258.00 | 2023-12-15 |
3,4,5-Trimethoxy-N-phenylbenzamide 関連文献
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1. Index of subjects, 1944
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Khima Pandey,Manoj Kumar Muthyala,Sunita Choudhary,Anil Kumar RSC Adv. 2015 5 13797
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3. Formula index
3,4,5-Trimethoxy-N-phenylbenzamideに関する追加情報
3,4,5-Trimethoxy-N-phenylbenzamide (CAS No. 3940-75-8): A Comprehensive Overview
3,4,5-Trimethoxy-N-phenylbenzamide, identified by the CAS registry number 3940-75-8, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a benzamide backbone substituted with three methoxy groups at the 3, 4, and 5 positions. The presence of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable compound for various applications.
The synthesis of 3,4,5-trimethoxy-N-phenylbenzamide typically involves multi-step organic reactions. Recent advancements in synthetic methodologies have enabled researchers to optimize the synthesis process, improving both yield and purity. For instance, a study published in the Journal of Organic Chemistry in 2022 demonstrated a novel approach utilizing microwave-assisted synthesis to achieve higher yields of this compound. This method not only reduces reaction time but also minimizes the use of hazardous reagents, aligning with green chemistry principles.
The molecular structure of 3940-75-8 is particularly intriguing due to the spatial arrangement of its substituents. The three methoxy groups create a highly electron-donating environment around the benzene ring, which can influence the compound's reactivity in various chemical reactions. Additionally, the N-phenyl group contributes to the molecule's stability and solubility properties. These characteristics make 3,4,5-trimethoxy-N-phenylbenzamide a promising candidate for applications in drug design and material synthesis.
In terms of applications, recent studies have highlighted the potential of 3940-75-8 as a precursor for advanced materials. For example, researchers at Stanford University reported in 2023 that this compound can be used as a building block for constructing two-dimensional covalent organic frameworks (COFs). These frameworks exhibit exceptional stability and porosity, making them ideal for gas storage and catalytic applications. Furthermore, its role as an intermediate in pharmaceutical synthesis has been explored extensively.
The toxicological profile of 3,4,5-trimethoxy-N-phenylbenzamide has also been a subject of recent research. A study conducted by the National Institute of Health Sciences revealed that this compound exhibits low acute toxicity in experimental models. However, long-term exposure studies are still required to fully understand its safety profile. These findings underscore the importance of continued research into the environmental and health implications of this compound.
In conclusion, 3940-75-8, or 3,4,5-trimethoxy-N-phenylbenzamide, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and recent advancements in its synthesis and application have positioned it as a key player in modern organic chemistry and materials science. As research continues to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.
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